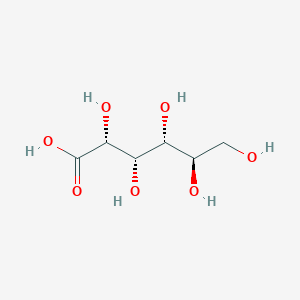

Gluconic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

157663-13-3 |

|---|---|

Fórmula molecular |

C6H12O7 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

Clave InChI |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Color/Form |

NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |

Densidad |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131.0 °C 131 °C 113-118°C |

Otros números CAS |

133-42-6 526-95-4 10361-31-6 |

Descripción física |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |

Pictogramas |

Irritant |

Números CAS relacionados |

10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Vida útil |

TURNS YELLOW ON EXPOSURE TO LIGHT |

Solubilidad |

1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Foundational & Exploratory

The Dynamic Duo: A Technical Guide to the Equilibrium of Gluconic Acid and its Lactones

For researchers, scientists, and drug development professionals, a comprehensive understanding of the dynamic equilibrium between gluconic acid and its corresponding lactones is paramount for applications ranging from pharmaceutical formulations to food chemistry. This guide provides an in-depth exploration of the core principles governing this equilibrium, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction: The Interplay of Structure and Environment

Gluconic acid, an aldonic acid derived from glucose, exists in a dynamic, reversible equilibrium with its intramolecular esters, primarily glucono-δ-lactone and to a lesser extent, glucono-γ-lactone, in aqueous solutions.[1] This equilibrium is not static; it is a constantly shifting balance influenced by key environmental factors, most notably pH and temperature.[2] The lactones, being cyclic esters, are prone to hydrolysis, which leads to the formation of the open-chain gluconic acid. Conversely, under acidic conditions, gluconic acid can undergo intramolecular cyclization to reform the lactones.[3][4]

This seemingly simple interplay has profound implications. In drug development, the lactone form of a molecule can exhibit different biological activity and cell permeability compared to its open-chain carboxylic acid form.[5] In the food industry, the slow hydrolysis of glucono-δ-lactone (GDL) to gluconic acid provides a gradual and controlled decrease in pH, a property leveraged in leavening agents, acidulants, and curing agents.[2] Therefore, a precise understanding and ability to manipulate this equilibrium are critical for product efficacy, stability, and performance.

The Chemical Landscape: Structures and Pathways

The equilibrium primarily involves three key species: gluconic acid, glucono-δ-lactone (a six-membered ring), and glucono-γ-lactone (a five-membered ring). The δ-lactone is generally the more predominant and readily formed of the two lactones.[3]

Figure 1: The equilibrium between gluconic acid and its δ- and γ-lactones.

The interconversion between these forms is a continuous process. The hydrolysis of the lactones is a spontaneous reaction in aqueous solution, while the reverse lactonization is catalyzed by acid.[3]

Key Factors Influencing the Equilibrium

A nuanced understanding of the factors that shift this equilibrium is essential for its control.

-

pH: This is the most critical factor. In alkaline or neutral solutions, the equilibrium is overwhelmingly shifted towards the formation of the gluconate salt, with the lactones being unstable and rapidly hydrolyzed.[6] As the pH decreases into the acidic range, the equilibrium shifts towards the formation of the lactones.[3][4] This is because the protonation of the carboxylate group of gluconic acid facilitates the intramolecular nucleophilic attack by a hydroxyl group, leading to cyclization.

-

Temperature: An increase in temperature generally accelerates the rate of both hydrolysis and lactonization, allowing the equilibrium to be reached more quickly.[2][7] The position of the equilibrium itself can also be temperature-dependent, with higher temperatures often favoring the open-chain acid form due to the endothermic nature of lactone hydrolysis.

-

Concentration: The concentration of the solute can influence the equilibrium, particularly at high concentrations where intermolecular interactions may become more significant.

Experimental Characterization of the Equilibrium

To effectively study and control the gluconic acid-gluconolactone equilibrium, robust analytical methodologies are required. The choice of method often depends on the specific information sought (e.g., kinetics, equilibrium constants) and the available instrumentation.

Monitoring the Equilibrium: A Comparative Overview of Techniques

| Technique | Principle | Advantages | Limitations |

| Polarimetry | Measures the change in optical rotation as the equilibrium shifts. Gluconic acid and its lactones have different specific rotations.[6] | Non-invasive, allows for continuous monitoring. | Requires optically active species, can be influenced by other chiral molecules in the sample matrix. |

| pH-Stat Titration | Maintains a constant pH by adding an acid or base as the hydrolysis or lactonization reaction proceeds, consuming or releasing protons.[7] | Provides direct kinetic data, highly accurate for determining reaction rates. | Can be complex to set up, may not be suitable for very fast reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between the different chemical environments of the carbon or proton nuclei in the open-chain acid and the cyclic lactones.[3] | Provides detailed structural information, can quantify multiple species simultaneously. | Lower sensitivity compared to other methods, requires specialized equipment and expertise. |

| High-Performance Liquid Chromatography (HPLC) | Separates the different components of the mixture based on their affinity for a stationary phase, allowing for individual quantification.[4] | High sensitivity and specificity, can be coupled with various detectors (e.g., UV, MS). | Requires method development and validation, can be time-consuming. |

| Enzymatic Assays | Utilizes specific enzymes that react with either gluconic acid or the lactones, with the reaction progress monitored spectrophotometrically.[8] | Highly specific, can be very sensitive. | Enzyme activity can be affected by sample matrix components, may require sample pre-treatment. |

A Field-Proven Protocol: Enzymatic Determination of D-Gluconic Acid and D-Glucono-δ-lactone

This protocol is adapted from established enzymatic assay procedures and offers a reliable method for the individual quantification of D-gluconic acid and its δ-lactone.[8] The principle lies in the enzymatic conversion of D-gluconic acid to a product that can be measured spectrophotometrically. To determine the lactone concentration, it is first hydrolyzed to gluconic acid under alkaline conditions.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Micropipettes

-

D-Gluconic Acid/D-Glucono-δ-lactone assay kit (containing gluconate kinase, 6-phosphogluconate dehydrogenase, ATP, and NADP+)

-

Sodium hydroxide (2 M)

-

Perchloric acid (1 M, for sample deproteinization if necessary)

-

Potassium hydroxide (2 M, for neutralization)

Experimental Workflow:

Figure 2: Workflow for the enzymatic determination of gluconic acid and glucono-δ-lactone.

Step-by-Step Methodology:

-

Sample Preparation:

-

For the determination of "free" D-gluconic acid , use the sample directly.

-

For the determination of total D-gluconic acid (free + from lactone) , adjust the pH of a separate aliquot of the sample to approximately 11.0 with 2 M NaOH. Incubate at room temperature for 10 minutes to ensure complete hydrolysis of the lactone.[8]

-

-

Assay Procedure:

-

Pipette the appropriate volumes of buffer, NADP+/ATP solution, and the prepared sample (or hydrolyzed sample) into a cuvette.

-

Mix and read the initial absorbance (A1) at 340 nm after approximately 2 minutes.

-

Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).

-

Mix thoroughly and incubate for approximately 5-10 minutes at room temperature or 37°C to allow the reaction to go to completion.[9]

-

Read the final absorbance (A2) at 340 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the "free" and "total" samples, correcting for the blank.

-

The concentration of D-gluconic acid is proportional to ΔA. The exact calculation will depend on the extinction coefficient of NADPH and the volumes used, as specified in the assay kit protocol.

-

The concentration of D-glucono-δ-lactone is calculated by subtracting the concentration of "free" D-gluconic acid from the "total" D-gluconic acid concentration.

-

Causality Behind Experimental Choices:

-

Alkaline Hydrolysis: The choice of a high pH (~11) for the hydrolysis step is crucial because the hydroxide ion is a potent catalyst for the cleavage of the ester bond in the lactone, ensuring rapid and complete conversion to gluconate.[8]

-

Wavelength Selection: The measurement at 340 nm is specific for the formation of NADPH, which is produced in stoichiometric amounts to the D-gluconic acid present. This provides high specificity for the assay.[8]

-

Enzymatic Specificity: The use of gluconate kinase and 6-phosphogluconate dehydrogenase ensures that only D-gluconic acid is measured, preventing interference from other structurally similar compounds.[8]

Practical Implications and Applications

The ability to understand and manipulate the gluconic acid-gluconolactone equilibrium has significant practical implications across various industries:

-

Pharmaceuticals: In the formulation of drugs containing a lactone ring, such as certain camptothecin analogues, maintaining a low pH is critical to preserve the active lactone form and prevent hydrolysis to the less active carboxylate form.[5] Conversely, for prodrug strategies, the in-vivo hydrolysis of a lactone to release the active carboxylic acid can be a targeted delivery mechanism. The chelating properties of gluconic acid are also utilized in mineral supplements to enhance bioavailability.[10]

-

Food Industry: Glucono-δ-lactone is widely used as a food additive (E575).[2] Its slow hydrolysis to gluconic acid in aqueous media provides a gradual and controlled acidification, which is beneficial in:

-

Leavening agents for baked goods: The slow release of acid reacts with bicarbonate to produce carbon dioxide over a longer period, resulting in a finer crumb structure.

-

Cured meats: The gradual pH drop contributes to the preservation and color development of cured meat products.

-

Dairy products: It is used in the production of cheese and tofu to control the coagulation of proteins.

-

-

Biotechnology: In fermentation processes for the production of gluconic acid, controlling the pH is essential to maximize yield and prevent the accumulation of byproducts.[1][11]

Conclusion

The equilibrium between gluconic acid and its lactones is a fundamental chemical principle with far-reaching practical consequences. For scientists and researchers in drug development and other industrial fields, a thorough grasp of the factors influencing this equilibrium and the analytical tools to characterize it is not merely academic but a prerequisite for innovation and product optimization. By leveraging the insights and methodologies presented in this guide, professionals can better control and exploit this dynamic system to achieve their desired outcomes.

References

- ResearchGate. (n.d.). Kinetics and equilibrium constants of the gluconic acid-gluconolactone system.

-

Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]

- Parrott, A. R. (n.d.). HYDROLYSIS KINETICS OF GLUCONOLACTONES. Texas Tech University.

-

Zhang, Z., Gibson, P., Clark, S. B., Tian, G., Zanonato, P., & Rao, L. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. OSTI.gov. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucono-δ-lactone. Retrieved from [Link]

- Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica, 36a, 417-422.

-

ResearchGate. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS | Request PDF. Retrieved from [Link]

- ResearchGate. (n.d.). Hydrogenation of gluconolactones in equilibrium with gluconic acid on ruthenium catalyst.

- MDPI. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans.

- National Center for Biotechnology Information. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 873123.

-

YouTube. (2018, May 11). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. Retrieved from [Link]

- ResearchGate. (n.d.). Healthcare Applications of Gluconic Acid: A Comprehensive Review and Insights.

- Royal Society of Chemistry. (n.d.). Biomaterials from sugars: ring-opening polymerization of a carbohydrate lactone.

- ResearchGate. (n.d.). (PDF) Optimization of enzymatic ring-opening copolymerizations involving δ-gluconolactone as monomer by experimental design.

-

Ygeia. (n.d.). D-Gluconic acid/ D-Glucono- -lactone. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical Research, 28(8), 1968–1977.

Sources

- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans [mdpi.com]

Methodological & Application

Application Notes & Protocols: Enzymatic Production of Gluconic Acid using Glucose Oxidase

Introduction

Gluconic acid, a mild organic acid, and its salts (e.g., sodium gluconate, calcium gluconate) are valuable compounds with wide-ranging applications in the food, pharmaceutical, and construction industries.[1][2] They serve as acidity regulators, chelating agents, and mineral supplements.[3][4] While gluconic acid can be produced through chemical oxidation or microbial fermentation, the enzymatic process using glucose oxidase offers distinct advantages, including high specificity, operation under mild conditions, and near-quantitative conversion yields with minimal byproducts.[2][5][6]

This guide provides a comprehensive overview of the principles and methodologies for the production of gluconic acid from D-glucose, leveraging the catalytic power of glucose oxidase (GOx) in tandem with catalase. We will delve into the biochemical rationale, detail the critical process parameters, and provide step-by-step protocols for production and analysis, designed for researchers, scientists, and professionals in process and drug development.

Scientific Principles and Rationale

The enzymatic conversion of glucose to gluconic acid is a sophisticated and efficient cascade reaction primarily involving two key enzymes: Glucose Oxidase and Catalase.[5][7] The process is overwhelmingly performed using enzymes derived from the fungus Aspergillus niger, a microorganism classified as "generally recognized as safe" (GRAS) and utilized for the industrial production of various enzymes and organic acids.[6][8]

The Core Enzymatic Transformation

The conversion process occurs in two main stages:

-

Oxidation of Glucose: Glucose oxidase, a flavoprotein containing a Flavin Adenine Dinucleotide (FAD) cofactor, catalyzes the oxidation of the β-anomer of D-glucose using molecular oxygen as an electron acceptor.[3] This reaction yields D-glucono-δ-lactone and hydrogen peroxide (H₂O₂) as a significant byproduct.[7][9] GOx is highly specific to β-D-glucose; other sugars are oxidized at negligible rates.[3][10]

-

Hydrolysis to Gluconic Acid: The intermediate product, D-glucono-δ-lactone, subsequently hydrolyzes to D-gluconic acid. This step can occur spontaneously in the aqueous reaction medium but can also be accelerated by the enzyme gluconolactonase.[3][11]

The Critical Role of Catalase

The production of hydrogen peroxide in the primary reaction is a critical challenge. H₂O₂ is a strong oxidizing agent that can irreversibly damage and inactivate the glucose oxidase enzyme, leading to a rapid decline in process efficiency.[3][12] To mitigate this, catalase is introduced into the system. Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen (2H₂O₂ → 2H₂O + O₂).[5][11]

The inclusion of catalase provides a dual benefit:

-

Enzyme Protection: It removes the inactivating agent (H₂O₂), dramatically extending the operational stability and lifespan of the glucose oxidase.[11][12]

-

Oxygen Regeneration: It regenerates half a mole of oxygen for every mole of hydrogen peroxide decomposed. This partially replenishes the oxygen consumed in the initial oxidation step, which can be beneficial in systems where oxygen supply is a limiting factor.[5]

Below is a diagram illustrating the synergistic enzymatic pathway.

Caption: The synergistic action of Glucose Oxidase and Catalase.

Optimizing Reaction Parameters: The Causality Behind Choices

Achieving high yield and efficiency requires precise control over several environmental factors. The choices made are directly linked to the biochemical properties of the enzymes.

| Parameter | Optimal Range | Rationale & Field Insights |

| pH | 5.0 - 6.5 | Glucose oxidase from A. niger exhibits optimal activity in a slightly acidic environment.[10] The reaction itself produces gluconic acid, which will cause the pH to drop, inhibiting and eventually stopping the reaction.[11] Therefore, continuous pH control via the addition of an alkali (e.g., NaOH, KOH, CaCO₃) is non-negotiable for a successful bioconversion. This also has the benefit of directly producing the desired gluconate salt. |

| Temperature | 30 - 40°C | This range represents a balance between maximizing the enzymatic reaction rate and ensuring long-term enzyme stability.[13] While GOx can be active up to 60°C, prolonged exposure to higher temperatures can lead to irreversible denaturation and loss of activity.[3] |

| Dissolved Oxygen (DO) | > 20% Saturation | Molecular oxygen is a co-substrate for glucose oxidase.[3] A low DO level is often the primary rate-limiting factor in the process, especially at high glucose concentrations.[1][4] Efficient aeration through sparging and high agitation are crucial to maintain a sufficient oxygen transfer rate from the gas phase to the liquid phase. |

| Glucose Concentration | 15 - 30% (w/v) | Higher substrate concentrations are economically favorable as they lead to a more concentrated product stream, reducing downstream processing costs.[5] However, very high concentrations (>30%) can increase the viscosity of the medium, which impedes oxygen transfer and can be detrimental to the overall reaction rate.[5] |

Experimental Protocols

The following protocols provide a framework for lab-scale batch production and subsequent analysis.

Protocol 1: Batch Production of Sodium Gluconate

This protocol describes the production of sodium gluconate in a 2L stirred-tank bioreactor with automated pH control.

Materials & Equipment:

-

D-Glucose (high purity)

-

Glucose Oxidase from Aspergillus niger (e.g., Sigma-Aldrich G2133, ~15,000 units/g)

-

Catalase from bovine liver (e.g., Sigma-Aldrich C9322, ~2,000-5,000 units/mg)

-

Sodium Hydroxide (NaOH) solution, 4M, sterile

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

2L stirred-tank bioreactor with controllers for temperature, pH, and agitation

-

Air or pure oxygen supply with sparger and flow meter

-

Peristaltic pump for base addition

-

Calibrated pH probe and Dissolved Oxygen (DO) probe

Procedure:

-

Reactor Setup: Prepare 1.0 L of a 20% (w/v) D-glucose solution in 0.1 M sodium acetate buffer. Add this solution to the sterilized bioreactor vessel.

-

Parameter Equilibration: Set the reactor temperature to 35°C and agitation to 400 rpm. Begin sparging air at a rate of 1.0 vvm (volume of air per volume of liquid per minute) until the DO reading stabilizes (approaching 100% saturation).

-

pH Calibration & Control: Calibrate the pH probe and set the controller to maintain a pH of 5.5. Connect the controller to the peristaltic pump primed with the 4M NaOH solution.

-

Enzyme Addition: Add glucose oxidase (approx. 1,500 units per gram of glucose) and catalase (approx. 2,000 units per gram of glucose) to the reactor. This is the reaction start time (t=0).

-

Reaction Monitoring: The reaction will commence immediately. The production of gluconic acid will cause the pH to drop, triggering the automated addition of NaOH to maintain the setpoint. The consumption of oxygen will be indicated by a decrease in the DO reading.

-

Sampling: Aseptically withdraw samples (e.g., 2 mL) at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) for offline analysis of glucose and gluconate concentrations.

-

Reaction Completion: The reaction is considered complete when glucose is no longer detectable in the samples, or when NaOH consumption ceases. A typical run may last 12-24 hours, achieving >99% conversion.

-

Downstream Processing: After the reaction, the resulting sodium gluconate solution can be purified. Initial steps involve removing the enzyme proteins, which can be done via ultrafiltration.[1] The clarified solution can then be concentrated by evaporation and the sodium gluconate crystallized.[1]

Sources

- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 4. Gluconic Acid | Gluconates | ACIDULANTS [jungbunzlauer.com]

- 5. US5897995A - Enzymatic production of gluconic acid or its salts - Google Patents [patents.google.com]

- 6. open.uct.ac.za [open.uct.ac.za]

- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspergillus niger - Wikipedia [en.wikipedia.org]

- 9. primescholars.com [primescholars.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. helixchrom.com [helixchrom.com]

Application Notes and Protocols: Analytical Methods for Gluconic Acid Quantification In Vitro

Introduction

Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a key analyte in numerous fields, including the food and beverage industry, pharmaceuticals, and biotechnology.[1][2] In clinical diagnostics, its levels can be indicative of certain metabolic processes, while in industrial fermentation, it is a primary product that requires careful monitoring to optimize yield and quality.[3] The accurate in vitro quantification of gluconic acid is therefore paramount for quality control, process optimization, and research applications.

This document provides a comprehensive guide to the principal analytical methods for the quantification of gluconic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows. The protocols detailed herein are presented with an emphasis on the underlying scientific principles, ensuring that the user can not only execute the methods but also troubleshoot and adapt them to specific sample matrices.

Method Selection: A Comparative Overview

The choice of an analytical method for gluconic acid quantification is dictated by several factors, including the required sensitivity, specificity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key characteristics of the most widely employed techniques.

| Method | Principle | Throughput | Sensitivity | Specificity | Cost | Key Advantages | Key Limitations |

| Enzymatic Assay | Spectrophotometric measurement of NADPH produced in a coupled enzyme reaction.[4] | High | High (µM range)[2] | High for D-gluconic acid[4] | Low | Simple, rapid, and specific. | Susceptible to interference from sample matrix components that absorb at 340 nm. |

| HPLC-RID | Chromatographic separation followed by detection based on changes in refractive index.[5] | Medium | Moderate | Low | Medium | Universal detection for non-UV absorbing compounds. | Not suitable for gradient elution, temperature sensitive.[5] |

| HPLC-PAD | Anion-exchange chromatography with pulsed amperometric detection.[6][7] | Medium | High (mg/L range)[6][7] | High | High | High sensitivity and specificity without derivatization. | Requires specialized detector and alkaline mobile phase.[6][7] |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary.[8] | High | High | High | Medium | Fast analysis times, low sample and reagent consumption.[9] | Requires careful sample preparation to remove interfering ions. |

| Colorimetric Assay | Formation of a colored complex that can be measured spectrophotometrically.[10] | High | High (µM range)[10] | Moderate | Low | Simple, rapid, and low-cost.[10] | Prone to interference from other reducing agents. |

Section 1: Enzymatic Quantification of D-Gluconic Acid

Principle of the Method

This method relies on a coupled enzymatic reaction that is highly specific for D-gluconic acid.[4] The assay can also be adapted to measure D-glucono-δ-lactone after alkaline hydrolysis.[4] The reactions are as follows:

-

Phosphorylation: D-Gluconate is phosphorylated by gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP) to form D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP).[4]

-

Oxidation: D-gluconate-6-phosphate is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[4]

The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[4]

Workflow Diagram

Caption: Workflow for the enzymatic quantification of D-gluconic acid.

Detailed Protocol

This protocol is adapted from commercially available kits and is suitable for both cuvette-based spectrophotometers and microplate readers.[2][4]

1.3.1. Reagents and Materials

-

Gluconate Assay Buffer

-

ATP Solution

-

NADP+ Solution

-

Gluconate Kinase (GK)

-

6-Phosphogluconate Dehydrogenase (6-PGDH)

-

D-Gluconic Acid Standard Solution (e.g., 1 g/L)

-

Distilled or deionized water

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Cuvettes or 96-well microplates (clear, flat-bottom)

-

Pipettes and tips

1.3.2. Sample Preparation

-

General Consideration: The amount of D-gluconic acid in the sample aliquot should be between 0.8 and 50 µg.[4] This typically requires diluting the sample to a concentration between 0.08 and 0.5 g/L.[4]

-

Clear Liquid Samples: Can often be used directly after appropriate dilution.

-

Colored or Turbid Samples: May require clarification by centrifugation or filtration (e.g., 0.45 µm filter). For colored samples, a sample blank (without enzymes) is crucial.

-

Solid Samples: Accurately weigh a representative amount of the homogenized sample, dissolve in a known volume of distilled water, and clarify as needed.

-

Acidic Samples (e.g., wine, fruit juice): If using a significant volume of an undiluted acidic sample, adjust the pH to approximately 7.6 with NaOH and incubate for 30 minutes before the assay.[4]

-

For Total D-Glucono-δ-lactone and D-Gluconic Acid: Adjust the sample pH to >10 with NaOH and incubate for 10 minutes to ensure complete hydrolysis of the lactone to gluconate.[11] Neutralize before analysis.

1.3.3. Assay Procedure (Cuvette Method)

-

Pipette the following into cuvettes:

| Reagent | Blank (mL) | Standard (mL) | Sample (mL) |

| Distilled Water | 2.00 | 1.90 | As required |

| Gluconate Assay Buffer | 0.50 | 0.50 | 0.50 |

| ATP/NADP+ Solution | 0.20 | 0.20 | 0.20 |

| D-Gluconic Acid Standard | - | 0.10 | - |

| Sample | - | - | Up to 2.00 |

| Total Volume | 2.70 | 2.70 | Should be consistent |

-

Mix the contents of the cuvettes thoroughly and read the initial absorbance (A1) at 340 nm after 2-3 minutes.

-

Start the reaction by adding 0.05 mL of the combined GK/6-PGDH enzyme solution to each cuvette.

-

Mix well and incubate at room temperature for approximately 6 minutes.[4]

-

Read the final absorbance (A2) at 340 nm.

1.3.4. Calculation

-

Calculate the absorbance difference for the blank, standard, and samples: ΔA = A2 - A1.

-

Subtract the absorbance difference of the blank from that of the samples and standard: ΔA_corrected = ΔA_sample/standard - ΔA_blank.

-

Calculate the concentration of D-gluconic acid in the sample using the following formula:

Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution Factor

Self-Validation and Quality Control

-

Linearity: The assay should be linear over the range of 0.8 to 50 µg of D-gluconic acid per assay.[4] It is recommended to run a calibration curve with multiple standard concentrations to verify linearity in your specific instrument.

-

Specificity: The assay is highly specific for D-gluconic acid.[4]

-

Interference Check: If the reaction does not complete within the specified time (approx. 6 minutes), it may indicate interference.[4] To check for this, add a known amount of D-gluconic acid standard to a reacted sample cuvette; a significant increase in absorbance should be observed.[4]

-

Internal Standard: For complex matrices, including an internal standard can help identify and correct for interfering substances.[4]

Section 2: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation, identification, and quantification of gluconic acid, especially in complex mixtures.[12][13] The choice of column and detector is critical for achieving the desired separation and sensitivity.

HPLC with Refractive Index Detection (HPLC-RID)

2.1.1. Principle of the Method

This method separates organic acids on a specialized column, such as an Aminex HPX-87H, which is designed for this purpose.[12] The mobile phase is typically a dilute acid solution (e.g., sulfuric acid or phosphoric acid).[1][14] Detection is achieved using a Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting analyte.[5][15] Since gluconic acid has limited UV absorbance, RID is a suitable, albeit less sensitive, universal detector.[5]

2.1.2. Workflow Diagram

Caption: General workflow for HPLC-RID analysis of gluconic acid.

2.1.3. Detailed Protocol

This protocol provides a general framework for the analysis of gluconic acid using an organic acid column and RID.

-

HPLC system with an isocratic pump, autosampler, column oven, and Refractive Index Detector.

-

Organic acid analysis column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm).

-

Sulfuric acid or phosphoric acid, HPLC grade.

-

D-Gluconic acid standard.

-

HPLC grade water.

-

0.45 µm syringe filters.

-

Mobile Phase: 0.005 M H₂SO₄ in HPLC grade water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35 - 60 °C (as recommended by the column manufacturer).

-

Detector Temperature: Same as the column oven or as recommended by the manufacturer.[16]

-

Injection Volume: 10 - 20 µL.

-

Run Time: Approximately 20-30 minutes.

-

Standard Preparation: Prepare a stock solution of D-gluconic acid (e.g., 1000 mg/L) in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 50, 100, 250, 500, 1000 mg/L). Filter all standards through a 0.45 µm syringe filter.

-

Sample Preparation: Dilute the sample as necessary with the mobile phase to bring the gluconic acid concentration within the calibration range. Centrifuge and/or filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[12]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID. This can take a significant amount of time.[16]

-

Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.

-

Quantification: Identify the gluconic acid peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration using the calibration curve generated from the peak areas of the standards.

HPLC with Pulsed Amperometric Detection (HPLC-PAD)

2.2.1. Principle of the Method

This highly sensitive method is particularly useful for samples with low concentrations of gluconic acid. It employs an anion-exchange column to separate the ionized gluconic acid from other components in the sample.[6][7] The mobile phase is typically a sodium hydroxide solution.[6][7] Detection is achieved with a pulsed amperometric detector (PAD) equipped with a gold electrode.[6][7] The PAD applies a series of potentials to the electrode to oxidize the analyte, and the resulting current is measured.

2.2.2. Key Parameters

-

Column: Anion-exchange column (e.g., Dionex CarboPac).[6]

-

Detector: Pulsed Amperometric Detector with a gold working electrode.

-

Performance: This method can achieve a limit of quantification (LOQ) as low as 2.0 mg/L.[6][7]

Section 3: Other Notable Methods

Capillary Electrophoresis (CE)

CE offers a rapid and efficient means of separating and quantifying organic acids, including gluconic acid.[8][9] The technique separates ions based on their size-to-charge ratio in a capillary filled with an electrolyte buffer under the influence of a high-voltage electric field.[8] CE provides high resolution, short analysis times, and requires minimal sample and reagent volumes.[9]

Colorimetric Methods

Simple and rapid colorimetric assays have been developed for gluconic acid detection. One such method is based on the reduction of an indigo carmine/ferric ion complex by the ferrous ion-gluconic acid complex formed in an alkaline medium.[10] This results in a color change from light blue to greenish-yellow, and the decrease in absorbance is proportional to the gluconic acid concentration.[10] This method offers a linear range of 3.6 µM to 900 µM with a limit of detection of 1.1 µM.[10]

Biosensors

Electrochemical biosensors provide a highly sensitive and selective platform for gluconic acid measurement.[17] These sensors typically immobilize an enzyme, such as gluconate dehydrogenase, on an electrode surface.[17] The enzymatic reaction produces an electrical signal that is proportional to the gluconic acid concentration. Amperometric biosensors have demonstrated linear ranges from 6.0 x 10⁻⁷ to 2.0 x 10⁻⁵ M with a detection limit of 1.9 x 10⁻⁷ M.[17]

Conclusion

The selection of an appropriate analytical method for the quantification of gluconic acid is a critical step in ensuring the accuracy and reliability of experimental results. For high-throughput screening and applications where specificity for D-gluconic acid is paramount, enzymatic assays offer an excellent combination of simplicity, speed, and sensitivity. When analyzing complex matrices or when the separation of multiple organic acids is required, HPLC-based methods, particularly with RID or PAD, provide robust and reliable solutions. Emerging techniques such as capillary electrophoresis and biosensors offer exciting possibilities for rapid, sensitive, and on-site analysis. By understanding the principles, advantages, and limitations of each method as detailed in these application notes, researchers and scientists can confidently select and implement the most suitable approach for their specific analytical needs.

References

-

Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE Assay Procedure. Megazyme. Retrieved from [Link]

-

Castellari, M., et al. (2006). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. Retrieved from [Link]

-

Lincoln University. (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE. Retrieved from [Link]

-

Lan, Y., et al. (2019). Development of Rapid Colorimetric Assay for Detection of Gluconic Acid Using Iron(Ⅱ) and Indigo Carmine. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Retrieved from [Link]

-

R-Biopharm. (n.d.). D-Gluconic acid/ D-Glucono-δ-lactone. Ygeia. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone.

-

SIELC Technologies. (n.d.). Gluconic acid. Retrieved from [Link]

-

Shodex HPLC Columns. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Retrieved from [Link]

-

VITIS - Journal of Grapevine Research. (2015). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. Retrieved from [Link]

-

CORE. (n.d.). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. Retrieved from [Link]

-

TSI Journals. (n.d.). D-gluconic acid in fermentation broth by HPLC. Retrieved from [Link]

-

Seoul National University. (2021). Establishment and validation of an optimized analytical method for ferrous gluconic acid in health functional foods using HPLC-ELSD and LC/MS. Retrieved from [Link]

-

MDPI. (2024). A Novel Biosensor for the Detection of Glucose Concentration Using the Dual-Peak Long Period Grating in the Near- to Mid-Infrared. Retrieved from [Link]

-

NIH. (n.d.). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Retrieved from [Link]

-

Megazyme. (n.d.). D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit. Retrieved from [Link]

-

KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions. Retrieved from [Link]

-

PMC. (2024). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. Retrieved from [Link]

-

ACS Publications. (2007). Integrated Electrochemical Gluconic Acid Biosensor Based on Self-Assembled Monolayer-Modified Gold Electrodes. Application to the Analysis of Gluconic Acid in Musts and Wines. Retrieved from [Link]

-

ResearchGate. (n.d.). A The UV–Vis absorption spectra of the solutions obtained by gluconic acid–specific colorimetric assay. Retrieved from [Link]

-

R-Biopharm. (n.d.). Enzytec™ Generic D-Gluconic acid. Retrieved from [Link]

-

NIH. (n.d.). A Critical Review of Electrochemical Glucose Sensing: Evolution of Biosensor Platforms Based on Advanced Nanosystems. Retrieved from [Link]

-

OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). Retrieved from [Link]

-

Lumex Analytics GmbH. (n.d.). Analysis of organic acids in beer by capillary electrophoresis. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Glucose Biosensors: An Overview of Use in Clinical Practice. Retrieved from [Link]

-

Scribd. (n.d.). D-Glucuronic Acid and D-Galacturonic Acid, UV Method. Retrieved from [Link]

-

NIH. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Retrieved from [Link]

-

International Journal of Electrochemical Science. (2016). Multienzyme Amperometric Gluconic Acid Biosensor Based on Nanocomposite Planar Electrodes for Analysis in Musts and Wines. Retrieved from [Link]

-

Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

-

ACS Publications. (n.d.). Enzymatic Determination of Total d-Gluconic Acid in Honey. Retrieved from [Link]

-

SpringerLink. (n.d.). Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Retrieved from [Link]

-

Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector. Retrieved from [Link]

-

Oxford Academic. (n.d.). Capillary electrophoresis for rapid profiling of organic acidurias. Retrieved from [Link]

Sources

- 1. Gluconic acid | SIELC Technologies [sielc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. biocompare.com [biocompare.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 8. Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III) | OIV [oiv.int]

- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. ygeia.cl [ygeia.cl]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]

- 14. shodex.com [shodex.com]

- 15. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 16. jascoinc.com [jascoinc.com]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: Robust Quantification of Gluconic Acid in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of gluconic acid in complex fermentation broth matrices. Accurate monitoring of gluconic acid is critical for process optimization, yield calculation, and quality control in various biotechnological productions, including the manufacturing of food additives, pharmaceuticals, and biofuels.[1] The described protocol emphasizes a robust sample preparation procedure to mitigate matrix effects, followed by a reliable isocratic HPLC separation on a dedicated organic acid column with Ultraviolet (UV) detection. This methodology provides a self-validating system for researchers, scientists, and drug development professionals, ensuring trustworthy and reproducible results.

Introduction: The Significance of Gluconic Acid Monitoring

Gluconic acid, a mild organic acid, is a key metabolite in numerous microbial fermentation processes, often produced through the enzymatic oxidation of glucose.[2] Its accumulation or depletion serves as a vital indicator of microbial activity, substrate utilization, and overall fermentation efficiency. Therefore, a precise and accurate analytical method for its quantification is indispensable for real-time process monitoring and control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its speed, selectivity, and sensitivity.[3] This application note provides a comprehensive guide, from sample preparation to data analysis, for the successful implementation of an HPLC method for gluconic acid determination in fermentation broth.

Principle of the Method

This method employs reversed-phase HPLC to separate gluconic acid from other components in the fermentation broth. The separation is achieved on a specialized organic acid column, which is designed for the analysis of hydrophilic organic acids.[2] An isocratic mobile phase with an acidic pH ensures that the gluconic acid is in its protonated form, allowing for optimal retention and sharp peak shapes.[4] Detection is performed using a UV detector at a low wavelength (typically 210 nm), where the carboxyl group of gluconic acid exhibits absorbance.[3] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]

Materials and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, nylon or PVDF)

-

HPLC vials and caps

-

-

Chemicals:

-

Gluconic acid standard (≥99% purity)

-

HPLC grade water

-

Metaphosphoric acid or Sulfuric acid (for mobile phase preparation)

-

Acetonitrile (HPLC grade, optional for some methods)

-

Potassium dihydrogen phosphate (for buffered mobile phase, if required)

-

-

Chromatographic Column:

Experimental Protocols

Preparation of Mobile Phase and Standards

Mobile Phase Preparation (Example: 0.005 M H₂SO₄):

-

Carefully add 0.27 mL of concentrated sulfuric acid to approximately 900 mL of HPLC grade water in a 1 L volumetric flask.

-

Bring the volume to 1 L with HPLC grade water and mix thoroughly.

-

Degas the mobile phase using vacuum filtration or sonication for at least 15 minutes before use. The acidic pH is crucial for keeping the organic acids in their undissociated form for proper separation.[4]

Standard Stock Solution (1000 mg/L):

-

Accurately weigh 100 mg of gluconic acid standard.

-

Dissolve it in 100 mL of HPLC grade water in a volumetric flask. This stock solution can be stored at 4°C for several weeks.

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to cover the expected concentration range of gluconic acid in the fermentation samples (e.g., 10, 50, 100, 250, 500 mg/L).

Sample Preparation

The complex nature of fermentation broth necessitates a thorough sample preparation to remove proteins, cells, and other interfering substances that can damage the HPLC column and affect the accuracy of the results.

-

Cell Removal: Centrifuge a representative sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.

-

Protein Precipitation (if necessary): If the broth has a high protein content, add an equal volume of a precipitating agent like 10% trichloroacetic acid (TCA) or 2% metaphosphoric acid to the supernatant.[6] Vortex and let it stand for 10 minutes, then centrifuge again.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4] This step is critical to remove any remaining particulate matter.

-

Dilution: Depending on the expected concentration of gluconic acid, dilute the filtered sample with the mobile phase to fall within the range of the calibration curve.

Figure 1: Overall workflow for HPLC analysis of gluconic acid.

HPLC Method and Parameters

The following table summarizes a typical set of HPLC parameters for gluconic acid analysis. These may need to be optimized depending on the specific column and HPLC system used.

| Parameter | Recommended Setting | Rationale |

| Column | Aminex HPX-87H (300 x 7.8 mm) or equivalent | Specifically designed for organic acid separation, providing excellent resolution.[2] |

| Mobile Phase | Isocratic, 0.005 M Sulfuric Acid | Maintains an acidic pH to ensure gluconic acid is in its protonated form for good retention and peak shape.[7] |

| Flow Rate | 0.6 mL/min | A typical flow rate for this column dimension, providing a balance between analysis time and resolution. |

| Column Temperature | 55-65 °C | Higher temperatures can improve peak shape and reduce retention times for organic acids. |

| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |

| Detector | UV/DAD | |

| Wavelength | 210 nm | At this wavelength, the carboxyl functional group of gluconic acid absorbs UV light, allowing for sensitive detection.[3] |

| Run Time | ~15-20 minutes | Sufficient to elute gluconic acid and other common organic acids in fermentation broth. |

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of gluconic acid against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is desirable for a reliable calibration.[8]

-

Sample Analysis: Inject the prepared fermentation broth samples.

-

Quantification: Identify the gluconic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Integrate the peak area and use the equation from the calibration curve to calculate the concentration of gluconic acid in the injected sample.

-

Final Concentration: Account for any dilution factors used during sample preparation to determine the original concentration of gluconic acid in the fermentation broth.

System Suitability and Validation

To ensure the reliability of the results, perform regular system suitability tests. This should include:

-

Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of the peak area and retention time of less than 2%.

-

Tailing Factor: The tailing factor for the gluconic acid peak should ideally be between 0.9 and 1.5.

-

Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

Method validation should be performed according to established guidelines and may include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | Column contamination, mobile phase pH too high, column aging. | Flush the column with a strong solvent, ensure mobile phase pH is sufficiently low, replace the column if necessary. |

| Split Peaks | Channeling in the column, partially blocked frit. | Reverse flush the column, check for blockages in the system. |

| Baseline Drift | Column not equilibrated, temperature fluctuations, mobile phase contamination. | Allow sufficient time for column equilibration, ensure stable column temperature, use fresh, high-purity mobile phase. |

| Ghost Peaks | Carryover from previous injections, contaminated mobile phase. | Run blank injections between samples, prepare fresh mobile phase. |

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of gluconic acid in fermentation broth. Adherence to the prescribed sample preparation and chromatographic conditions will ensure accurate and reproducible data, which is essential for effective monitoring and optimization of fermentation processes. The principles of this method can also be adapted for the analysis of other organic acids commonly found in fermentation media.

References

-

Shodex. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Shodex HPLC Columns. Retrieved from [Link]

-

Castellari, M., et al. (2009). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. HELIX Chromatography. Retrieved from [Link]

- Li, J., et al. (2016). Method for quantitative detection of gluconic acids and glucono lactone. Google Patents.

-

Heatherbell, D. A. (1995). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE. Retrieved from [Link]

-

Castellari, M., et al. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. CORE. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Glucose, Glucuronic and Gluconic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

-

Castellari, M., et al. (2015). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research. Retrieved from [Link]

-

Chakir, S., et al. (1987). High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin. PubMed. Retrieved from [Link]

-

Szymańska, E., et al. (2021). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. PMC. Retrieved from [Link]

-

Sun, S. F., et al. (2007). D-gluconic acid in fermentation broth by. TSI Journals. Retrieved from [Link]

-

Wang, Y., et al. (2010). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]

-

Juric, A., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Semantic Scholar. Retrieved from [Link]

-

KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. Retrieved from [Link]

-

Tilahun, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]

-

Unnam, S., et al. (2015). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. Retrieved from [Link]

-

NREL. (2021). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Agilent. Retrieved from [Link]

-

Sánchez-Machado, D. I., et al. (2008). Quantification of Organic Acids in Fermented Shrimp Waste by HPLC. ResearchGate. Retrieved from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Retrieved from [Link]

-

Cvetanović, A., et al. (2017). Standard calibration curve of the HPLC-grade glucuronic acid. ResearchGate. Retrieved from [Link]

-

da Silva, A. G. M., et al. (2020). improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. ResearchGate. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Gluconic Acid in the Food and Beverage Industry

Introduction: Unveiling the Versatility of a Mild Organic Acid

Gluconic acid (C₆H₁₂O₇), a naturally occurring organic acid, is a cornerstone ingredient in the modern food and beverage industry.[1] Found in fruits, honey, and wine, it is commercially produced through the fermentation of glucose.[2] Unlike stronger organic acids, gluconic acid is prized for its mild, refreshing taste and its multifaceted functionalities.[3] This guide provides an in-depth exploration of the scientific principles and practical applications of gluconic acid and its derivatives, particularly glucono-delta-lactone (GDL), offering detailed protocols for researchers, scientists, and product development professionals. This document will delve into its roles as an acidulant, chelating agent, leavening agent, and pH control agent, providing a comprehensive understanding of its utility in creating safe, stable, and high-quality food and beverage products.

Core Physicochemical Properties and In-Situ Behavior

Gluconic acid in aqueous solutions exists in equilibrium with its cyclic ester, glucono-delta-lactone (GDL). This equilibrium is pivotal to its functionality, especially in applications requiring a gradual and controlled acidification process. GDL, a white crystalline powder, hydrolyzes in the presence of water to form gluconic acid. This slow hydrolysis is a key attribute leveraged in various food processing applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₇ | [1] |

| Appearance | Colorless to light yellow solution (50% aqueous) | |

| Taste Profile | Mildly acidic, less tart than citric acid | [3] |

| pKa | 3.86 | |

| Solubility | Freely soluble in water | [4] |

Application I: The Chelating Agent - Mastering Mineral Control

One of the most powerful functionalities of gluconic acid is its ability to chelate metal ions. The gluconate anion effectively sequesters divalent and trivalent metal cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and magnesium (Mg²⁺), preventing them from participating in undesirable reactions that can compromise product quality.[5] This includes preventing the formation of mineral scales, stabilizing color, and preventing turbidity.

Mechanism of Chelation

The gluconate ion possesses a carboxyl group and multiple hydroxyl groups that act as ligands, forming stable coordinate bonds with metal ions. This effectively "traps" the metal ion within a ring-like structure, rendering it chemically inert in the food matrix.

Caption: Leavening mechanism of GDL with sodium bicarbonate.

Application Protocol: Chemically Leavened Quick Bread

Objective: To evaluate the performance of GDL as a leavening acid in a quick bread formulation.

Materials:

-

All-purpose flour

-

Sugar

-

Salt

-

Baking soda (Sodium Bicarbonate)

-

Glucono-delta-lactone (GDL)

-

Milk

-

Vegetable oil

-

Eggs

-

Standard baking equipment (mixing bowls, loaf pan, oven)

Formulation:

| Ingredient | Baker's Percentage |

| All-purpose flour | 100% |

| Sugar | 30% |

| Salt | 2% |

| Sodium Bicarbonate | 2% |

| GDL | 4% |

| Milk | 60% |

| Vegetable Oil | 15% |

| Eggs | 20% |

Note: The neutralizing value (NV) of GDL is approximately 45, meaning 100 parts of GDL will neutralize 45 parts of sodium bicarbonate. The ratio of GDL to sodium bicarbonate is often around 2:1 by weight to ensure complete reaction and a neutral final pH. [6][7] Protocol:

-

Dry Ingredient Blending: In a large bowl, thoroughly mix the flour, sugar, salt, sodium bicarbonate, and GDL. [2]Ensure even distribution of the leavening agents.

-

Wet Ingredient Combination: In a separate bowl, whisk together the milk, vegetable oil, and eggs.

-

Dough Formation: Add the wet ingredients to the dry ingredients and mix until just combined. Avoid overmixing.

-

Panning: Immediately transfer the batter to a greased loaf pan.

-

Baking: Bake in a preheated oven at 175°C (350°F) for 45-55 minutes, or until a wooden skewer inserted into the center comes out clean.

-

Cooling and Evaluation: Allow the bread to cool before slicing. Evaluate the final product for volume, crumb structure, and taste.

Self-Validation:

-

Volume Measurement: Measure the specific volume of the baked loaf (volume/weight). Compare with a control using a different leavening acid.

-

Crumb Analysis: Visually inspect the crumb structure for uniformity of air cells.

-

pH Measurement: Measure the pH of the final product to ensure it is near neutral (pH 7.0-7.5). A pH outside this range may indicate an improper balance of leavening acid and base.

-

Sensory Evaluation: Conduct a sensory panel to assess the taste, texture, and overall acceptability of the quick bread.

Application III: The Acidulant and Flavor Enhancer - Tailoring Taste Profiles in Beverages

Gluconic acid's mild acidity makes it an excellent choice for beverages where a sharp, tart taste is undesirable. [3]It imparts a refreshing, smooth sourness that can enhance fruit flavors without overpowering them.

Comparative Acidity Profile

| Acidulant | Relative Sourness | Flavor Profile |

| Citric Acid | High | Sharp, tart |

| Malic Acid | Medium-High | Smooth, lingering sourness |

| Gluconic Acid | Low | Mild, clean, refreshing |

| Phosphoric Acid | High | Astringent, sharp |

Application Protocol: Sensory Evaluation of a Lemonade Formulation

Objective: To compare the sensory attributes of a lemonade formulated with gluconic acid versus a standard formulation with citric acid.

Materials:

-

Lemon juice concentrate

-

Sucrose

-

Citric acid

-

Gluconic acid (50% solution)

-

Distilled water

-

Sensory evaluation booths and software

Protocol:

-

Formulation Preparation:

-

Control (Citric Acid): Prepare a standard lemonade formulation, for example: 10% lemon juice concentrate, 10% sucrose, 0.3% citric acid, and 79.7% water.

-

Test (Gluconic Acid): Prepare a second formulation replacing the citric acid with gluconic acid. Due to its lower perceived sourness, a higher concentration of gluconic acid will be needed to achieve a similar level of acidity. Start with a concentration of 0.6% gluconic acid (50% solution) and adjust based on preliminary sensory testing.

-

-

Sample Coding and Presentation: Code the samples with random three-digit numbers and present them to the panelists in a randomized order.

-

Sensory Panel:

-

Recruit and train a sensory panel (n=10-12) to evaluate the samples.

-

Use a quantitative descriptive analysis (QDA) method to evaluate attributes such as sourness intensity, sweetness intensity, lemon flavor intensity, aftertaste, and overall liking on a 15-cm line scale.

-

-

Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the two formulations.

Self-Validation:

-

Instrumental Analysis: Measure the pH and titratable acidity of both formulations to correlate with the sensory data.

-

Panelist Consistency: Monitor the performance of the sensory panelists for consistency and repeatability.

-

Consumer Preference Testing: For a more comprehensive evaluation, conduct a consumer preference test with a larger, untrained population to determine overall acceptability.

Application IV: Struvite Prevention in Canned Seafood

Struvite (magnesium ammonium phosphate) crystals can form in canned seafood, resembling glass shards and leading to consumer complaints. While not harmful, their presence is a significant quality defect. The chelating properties of gluconic acid can be employed to prevent the formation of these crystals.

Mechanism of Struvite Inhibition

Struvite formation requires the presence of magnesium, ammonium, and phosphate ions in a specific crystalline structure. Gluconic acid's ability to chelate magnesium ions prevents them from being available to participate in the crystallization process.

Application Protocol: Prevention of Struvite in Canned Tuna

Objective: To prevent the formation of struvite crystals in canned tuna during thermal processing and storage.

Materials:

-

Raw tuna loins

-

Salt (NaCl)

-

Gluconic acid (50% solution) or sodium gluconate powder

-

Canning equipment (cans, seamer, retort)

Protocol:

-

Brine Preparation: Prepare a brine solution containing salt and gluconic acid or sodium gluconate. A typical starting concentration would be 0.1-0.5% gluconic acid in the final product.

-

Packing: Pack the raw tuna into cans.

-

Brine Addition: Add the prepared brine to the cans.

-

Seaming and Retorting: Seal the cans and process them in a retort according to standard thermal processing guidelines for canned tuna to ensure commercial sterility.

-

Storage and Evaluation: Store the canned tuna at ambient temperature. Periodically open and inspect samples over the product's shelf life for the presence of struvite crystals.

Self-Validation:

-

Control Samples: Prepare a batch of canned tuna without the addition of gluconic acid to serve as a control.

-

Accelerated Shelf-Life Testing: Store a subset of samples at an elevated temperature (e.g., 37°C) to accelerate any potential crystal formation.

-

Microscopic Examination: Use a microscope to examine the contents of the cans for the presence of any crystalline structures.

Quantitative Analysis of Gluconic Acid

Accurate determination of gluconic acid concentration is crucial for quality control and regulatory compliance. Enzymatic assay kits provide a highly specific and sensitive method for this purpose.

Protocol: Enzymatic Determination of D-Gluconic Acid in Wine

Principle: D-Gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm. [3] Materials:

-

Enzymatic assay kit for D-gluconic acid (containing buffer, ATP, NADP⁺, GK, and 6-PGDH)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Micropipettes

-

Wine sample

Protocol:

-

Sample Preparation: If the wine sample is turbid, clarify it by centrifugation or filtration. If the expected gluconic acid concentration is high, dilute the sample with distilled water. For samples containing GDL, adjust the pH to ~11 with 2M NaOH and incubate for 10 minutes to hydrolyze the GDL to gluconic acid before neutralizing. [3]2. Assay Procedure:

-

Pipette the buffer, NADP⁺/ATP solution, sample (or standard), and water into a cuvette as per the kit instructions.

-

Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized (2-3 minutes).

-

Start the reaction by adding the 6-PGDH enzyme solution.

-

Mix and incubate for 5-10 minutes.

-

Add the GK enzyme solution.

-

Read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 15-20 minutes). [8]3. Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the standard.

-

Determine the concentration of gluconic acid in the sample using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) x Concentration_standard

-

Self-Validation:

-

Standard Curve: For enhanced accuracy, prepare a standard curve with multiple concentrations of the D-gluconic acid standard.

-

Spike and Recovery: Spike a known amount of gluconic acid into a sample and measure the recovery to assess the accuracy of the method in the specific sample matrix.

-

Control Samples: Analyze control samples with known gluconic acid concentrations in each batch of assays.

Conclusion: A Multifunctional Tool for Food Innovation

Gluconic acid and its derivatives are indispensable tools for the food and beverage industry. Their mild taste profile, coupled with powerful chelating and controlled acidification properties, allows for a wide range of applications, from improving the stability and safety of dairy and seafood products to enhancing the texture and volume of baked goods. The protocols outlined in this guide provide a framework for the effective utilization of gluconic acid and GDL, empowering researchers and product developers to innovate and create high-quality food and beverage products that meet the demands of today's consumers.

References

-

Agriculture Institute. (2024). Cleaning-In-Place (CIP) Process: Step-by-Step Guide. [Link]

-

IOSR Journal of Environmental Science, Toxicology and Food Technology. (n.d.). Cleaning-In-Place (CIP) System in Dairy Plant- Review. [Link]

-

Scribd. (n.d.). CIP in Dairy 1748312471. [Link]

-

Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. [Link]

-

Recipipe. (2025). Glucono-Delta-Lactone (GDL) in the Baking Industry: A Natural Acidifier and Leavening Aid. [Link]

-

Scribd. (n.d.). 20.) Calcium Gluconate: - (A) Manufacturing Process. [Link]

-

Journal of Food Science and Technology. (n.d.). A Simple Laboratory Technique for Comparing Performance of Baking Powders. [Link]

-

ResearchGate. (n.d.). Quantitative Assessment of the Shelf Life of Fruit Juices. [Link]

-

ResearchGate. (2025). Production Technology for Adding GDL (Glucono Delta Lactone) to Soy-Based Foods. [Link]

-

ResearchGate. (2025). Cleaning-In-Place (CIP) System in Dairy Plant- Review. [Link]

-

ResearchGate. (2025). Sensory, Physical and Chemical Properties of Canned Peaches. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Results of sensory analysis of lemonade samples. [Link]

-

International Organisation of Vine and Wine. (n.d.). Determination of D-gluconic acid in wines and musts by automated enzymatic method (Type-II). [Link]

-

MDPI. (n.d.). Research Progress on Tofu Coagulants and Their Coagulation Mechanisms. [Link]

-

Vintessential Laboratories. (2017). ENZYMATIC TEST KIT FOR THE DETERMINATION OF D-GLUCONIC ACID IN GRAPE JUICE AND WINE. [Link]

- Google Patents. (n.d.). US6379730B1 - Method for the prevention of struvite in fish.

-

National Institutes of Health. (n.d.). Functional quality evaluation and shelf life study of synbiotic yacon juice. [Link]

-

ResearchGate. (n.d.). Sensory evaluation from formulations of lemon soft drinks after.... [Link]

-

MDPI. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. [Link]

-

BAKERpedia. (n.d.). Glucono Delta Lactone (GDL). [Link]

-

ResearchGate. (n.d.). Effects of Chemical Leavening on Yellow Cake Properties. [Link]

-

ICL Food Specialties. (n.d.). Leavening - It's a Simple Equation. [Link]

-

Journal of Food Science and Technology. (n.d.). A Study of the effect of glucono delta lactone concentration (GDL) on the koro curd productionfrom koro bean. [Link]

-

CORE. (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. [Link]

-

MDPI. (n.d.). Shelf-Life Extension of Wood Apple Beverages Maintaining Consumption-Safe Parameters and Sensory Qualities. [Link]

-

National Institutes of Health. (n.d.). Interactions of Lemon, Sucrose and Citric Acid in Enhancing Citrus, Sweet and Sour Flavors. [Link]

-

ResearchGate. (2025). Struvite scale formation and control. [Link]

-

PMP Fermentation Products. (n.d.). GLUCONO DELTA LACTONE. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). The Effect of the Citric and Malic Acid Additives on the Storage Stability and Sensory Parameters in Lemonade. [Link]

-

MDPI. (n.d.). Development of Novel Canned Peaches (Fercluse Variety) as a Healthy and Possible Diabetic Food Choice. [Link]

-

Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. [Link]

-

BAKERpedia. (n.d.). Chemical Leavening Formulation. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2014). Effect of storage and Preservatives on Antioxidant Status of some Refrigerated Fruit Juices. [Link]

-

National Institutes of Health. (2022). Influence of calcium sulfate incorporated with gluconolactone coagulant on the quality of whole soybean flour tofu. [Link]

-

International Association for Food Protection. (n.d.). A Strategy for Controlling Histamine Formation at Tuna Precooking. [Link]

-

Medium. (2025). Application of Glucono Delta-Lactone (GDL) in Baking. [Link]

- Google Patents. (n.d.). EP1516624A1 - Method of producing calcium gluconolactate, compositions, processes and uses of same.

- Google Patents. (n.d.). WO2016154734A1 - Canola based tofu product and method.

-